molecular formula C9H10N4 B13315365 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine

2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13315365
M. Wt: 174.20 g/mol
InChI Key: ZXIGONJSCBDFAF-UHFFFAOYSA-N
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Description

2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique imidazo[1,2-a]pyrazine core, which is known for its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazine derivative, the introduction of a cyclopropyl group can be achieved through cyclopropanation reactions. The final step often involves the formation of the imidazo ring via intramolecular cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazo ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyrazine: A closely related compound with similar structural features.

    Cyclopropylimidazole: Another compound with a cyclopropyl group attached to an imidazole ring.

Uniqueness: 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its cyclopropyl group and imidazo[1,2-a]pyrazine core make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-cyclopropylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C9H10N4/c10-9-8(6-1-2-6)12-7-5-11-3-4-13(7)9/h3-6H,1-2,10H2

InChI Key

ZXIGONJSCBDFAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N3C=CN=CC3=N2)N

Origin of Product

United States

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